
6-Ethylquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylquinoline-3-carbohydrazide typically involves the reaction of 6-ethylquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological or chemical properties .
Aplicaciones Científicas De Investigación
6-Ethylquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research indicates its potential use in developing antitubercular and anticancer drugs due to its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membrane integrity, leading to cell lysis. In antitubercular applications, it inhibits the enzyme enoyl-ACP reductase, which is crucial for the synthesis of mycolic acids in the bacterial cell wall .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-3-carbohydrazide: Lacks the ethyl group at the 6-position, which may affect its biological activity.
6-Methylquinoline-3-carbohydrazide: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
6-Phenylquinoline-3-carbohydrazide: Contains a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
6-Ethylquinoline-3-carbohydrazide is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its efficacy in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6-ethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O/c1-2-8-3-4-11-9(5-8)6-10(7-14-11)12(16)15-13/h3-7H,2,13H2,1H3,(H,15,16) |
Clave InChI |
ZZFQGWDLZLMBSN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC(=CN=C2C=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)

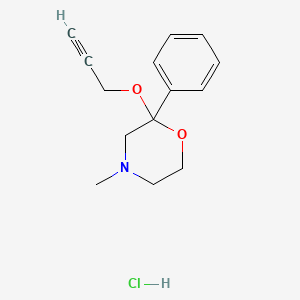
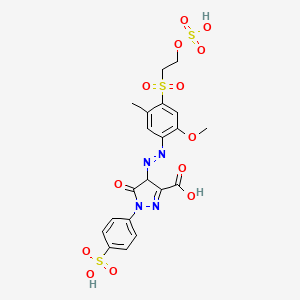
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
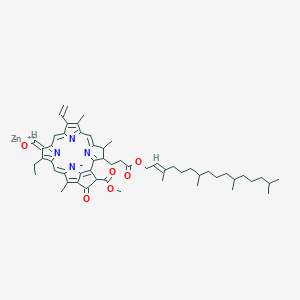
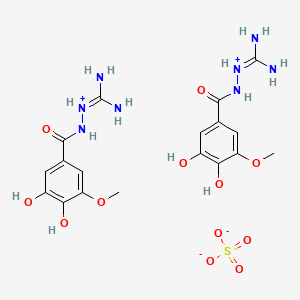
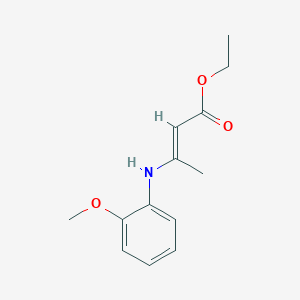

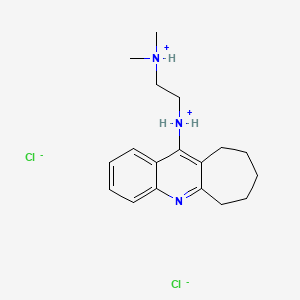
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
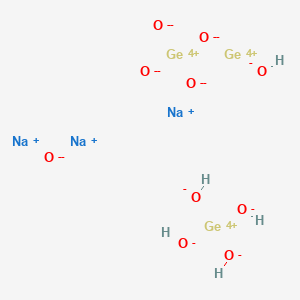
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
